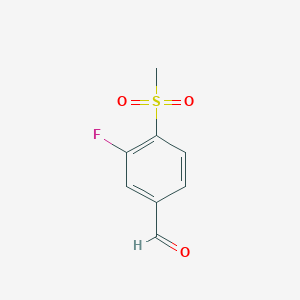

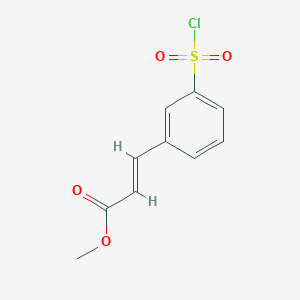

3-Fluoro-4-(methylsulfonyl)benzaldehyde

Vue d'ensemble

Description

3-Fluoro-4-(methylsulfonyl)benzaldehyde is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . For instance, the presence of a fluorine atom and a methylsulfonyl group in the compound suggests that it may have unique chemical and physical properties that could be of interest in various fields, such as drug discovery and materials science .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of fluorinating agents and directing groups. For example, the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a fluorinating agent, demonstrates the importance of substituents in determining the stability and reactivity of fluorinated compounds . Similarly, the use of orthanilic acids as transient directing groups in the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes highlights a method that could potentially be adapted for the synthesis of 3-Fluoro-4-(methylsulfonyl)benzaldehyde .

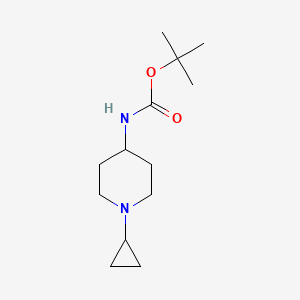

Molecular Structure Analysis

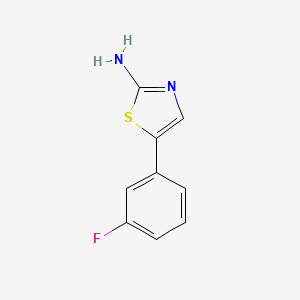

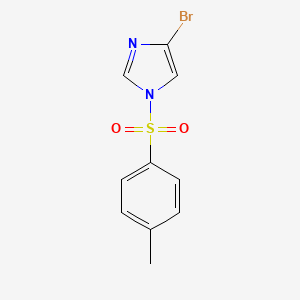

The molecular structure of compounds closely related to 3-Fluoro-4-(methylsulfonyl)benzaldehyde can be complex, with various substituents influencing the overall conformation. For instance, in the case of 3-(4-Fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran, the fluorophenyl group is almost perpendicular to the plane of the benzofuran, indicating that the fluorine atom can significantly affect the molecular geometry . This suggests that the fluorine and methylsulfonyl groups in 3-Fluoro-4-(methylsulfonyl)benzaldehyde may also influence its molecular structure in a similar manner.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often unique due to the electronegativity and small size of the fluorine atom. For example, the fluorinating agent discussed in paper is capable of converting various functional groups to fluorinated analogs with high yields and stereoselectivity. This indicates that 3-Fluoro-4-(methylsulfonyl)benzaldehyde may also participate in a range of chemical reactions, potentially serving as a precursor for the synthesis of more complex fluorinated molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The solubility of 1-fluoro-4-(methylsulfonyl)benzene, a compound with some structural similarity to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, has been studied in various organic solvents, showing a specific solubility order . This information can be useful in predicting the solubility behavior of 3-Fluoro-4-(methylsulfonyl)benzaldehyde, which is important for its practical applications in synthesis and formulation.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

One of the key applications of 3-Fluoro-4-(methylsulfonyl)benzaldehyde is in organic synthesis, where it serves as a precursor or intermediate in various chemical reactions. For example, it has been used in Pd-catalyzed, ortho C-H methylation and fluorination of benzaldehydes, employing commercially available orthanilic acids as transient directing groups. This method demonstrates the versatility of benzaldehydes in synthesizing fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals (Xiao-Yang Chen & E. J. Sorensen, 2018).

Anticancer Research

In medicinal chemistry, derivatives of 3-Fluoro-4-(methylsulfonyl)benzaldehyde have been explored for their anticancer properties. The synthesis of fluorinated analogues of combretastatin A-4, using various fluorinated benzaldehydes, showcases the potential of this compound in developing new anticancer agents. These analogues retain potent cell growth inhibitory properties, suggesting their relevance in cancer therapy (N. Lawrence et al., 2003).

Solubility Studies

Understanding the solubility of chemical compounds in different solvents is crucial for their application in synthesis and formulation. The solubility of 1-Fluoro-4-(methylsulfonyl)benzene, closely related to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, in various organic solvents provides valuable data for its processing and application in chemical syntheses. Such studies help in the design of reaction conditions and the purification of final products (C. Qian et al., 2014).

Enantioselective Synthesis

The enantioselective synthesis of florfenicol, starting from p-(methylsulfonyl)benzaldehyde, highlights another application area. This process, which includes asymmetric aziridination and diastereoselectively ring-opening, exemplifies the use of 3-Fluoro-4-(methylsulfonyl)benzaldehyde derivatives in the synthesis of enantiomerically pure compounds, which is of significant importance in developing pharmaceuticals (Zhong-Hua Wang et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-4-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFKDQOGYYWXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611638 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(methylsulfonyl)benzaldehyde | |

CAS RN |

254878-95-0 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)

![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)